7-Hydroxycannabidiol

Cannabinoid receptor pharmacology Stereoselective ligand binding CB1/CB2 affinity profiling

7-Hydroxycannabidiol (7-OH-CBD) is the critical active metabolite of cannabidiol, indispensable for labs that require accurate pharmacokinetic calibration and mechanism-based drug-drug interaction (DDI) studies. Unlike the inactive 7-COOH-CBD metabolite, 7-OH-CBD retains significant anticonvulsant activity (P<0.001) and exhibits unique CYP450 time-dependent inactivation kinetics. With a CB1 Ki of 2.5 nM for the (+)-enantiomer, select this certified reference standard to establish matched active/inactive controls for receptor SAR studies where CBD alone is insufficient.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 50725-17-2
Cat. No. B1252178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxycannabidiol
CAS50725-17-2
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O
InChIInChI=1S/C21H30O3/c1-4-5-6-7-15-11-19(23)21(20(24)12-15)18-10-16(13-22)8-9-17(18)14(2)3/h10-12,17-18,22-24H,2,4-9,13H2,1,3H3/t17-,18+/m0/s1
InChIKeyZELUXPWDPVXUEI-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxycannabidiol (7-OH-CBD) CAS 50725-17-2: Active Cannabidiol Metabolite for Preclinical and Analytical Research


7-Hydroxycannabidiol (7-OH-CBD, CAS 50725-17-2) is the primary active metabolite of cannabidiol (CBD), generated in vivo via oxidation at the C-7 methyl group primarily by CYP2C19 [1]. As a monohydroxylated cannabinoid derivative, it serves as a critical analytical reference standard and a research tool for investigating CBD pharmacology. Unlike the inactive major circulating metabolite 7-carboxy-CBD (7-COOH-CBD), 7-OH-CBD retains pharmacological activity comparable to the parent compound in multiple assay systems, positioning it as a distinct entity in cannabinoid research [2].

Why 7-Hydroxycannabidiol Cannot Be Substituted with Cannabidiol or Other CBD Metabolites in Critical Research Applications


Generic substitution with CBD or alternative CBD metabolites fails because 7-OH-CBD exhibits a distinct, quantifiable pharmacological fingerprint that diverges materially from its comparators across receptor binding affinity, cytochrome P450 inhibition potency and mechanism, anticonvulsant activity profile, and metabolic liability. 7-COOH-CBD, the predominant circulating metabolite by concentration, lacks the anticonvulsant activity of 7-OH-CBD and shows different CYP inhibition patterns [1]. Synthetic (+)-enantiomer DMH derivatives display CB1 receptor binding up to 1,760-fold higher than (−)-enantiomers, a stereoselectivity not observed with the parent CBD [2]. Furthermore, 7-OH-CBD demonstrates CYP2C19 and CYP3A time-dependent inactivation kinetics—a mechanism-based inhibition not shared by CBD or 7-COOH-CBD—which has direct implications for drug-drug interaction study design [3].

Quantitative Differentiation Evidence: 7-Hydroxycannabidiol versus Key Comparators


Stereoselective CB1 Receptor Binding: (+)-7-OH-CBD-DMH Exhibits 1,760-Fold Higher Affinity than (−)-Enantiomer

In competitive binding assays against CB1 and CB2 cannabinoid receptors, the (+)-enantiomer of 7-OH-CBD-DMH (dimethylheptyl homolog) demonstrates exceptionally high CB1 affinity with Ki = 2.5 nM, compared to Ki = 4,400 nM for the (−)-enantiomer—a 1,760-fold difference [1]. For CB2, (+)-7-OH-CBD-DMH exhibits Ki = 44.0 nM versus Ki = 671 nM for (−)-7-OH-CBD-DMH, representing a 15.3-fold difference [1]. Notably, (−)-7-hydroxy-CBD (the natural metabolite configuration) shows no measurable binding to CB1 or CB2 receptors, underscoring the critical importance of stereochemistry in receptor engagement [1].

Cannabinoid receptor pharmacology Stereoselective ligand binding CB1/CB2 affinity profiling

CYP2C19-Dependent Metabolism: CBD to 7-OH-CBD Conversion Shows Interindividual Variability Not Correlated with Genotype Alone

Reaction phenotyping in recombinant cytochrome P450 enzymes demonstrates that both CYP2C19 and CYP2C9 contribute to CBD 7-hydroxylation, with CYP3A playing a major role in CBD clearance via alternative oxidation pathways [1]. In genotyped human liver microsomes, 7-OH-CBD formation rate was positively correlated with CYP2C19 activity (r value not specified in abstract) but, critically, was not significantly associated with CYP2C19 genotype [1]. In single-donor microsomes with moderate to low CYP2C19 activity, chemical inhibition of CYP2C9 significantly reduced 7-OH-CBD formation, demonstrating CYP2C9 compensation [1]. This dual-enzyme redundancy contrasts with the previously assumed CYP2C19-exclusive metabolism.

Drug metabolism CYP2C19 polymorphism Pharmacogenomics CBD pharmacokinetics

Time-Dependent CYP Inactivation: 7-OH-CBD Irreversibly Inhibits CYP2C19 and CYP3A, Unlike CBD and 7-COOH-CBD

In human liver microsome assays, 7-OH-CBD demonstrates time-dependent (mechanism-based) inactivation of CYP2C19 and CYP3A, with inactivation efficiencies (kinact/KI,u) of 0.10 and 0.14 min⁻¹μM⁻¹, respectively [1]. In contrast, CBD and THC exhibit only reversible inhibition against these isoforms without the time-dependent component [1]. 7-OH-CBD also shows broad-spectrum reversible inhibition, inhibiting all P450s examined (IC50,u < 2.5 μM) except CYP1A2 [1]. 7-COOH-CBD was a weak inhibitor of CYP2B6 and CYP2C8, with a distinctly different inhibition profile [1].

CYP450 inhibition Time-dependent inhibition Drug-drug interaction prediction Mechanism-based inactivation

Anticonvulsant Activity: 7-OH-CBD Active, 7-COOH-CBD Inactive in MEST Seizure Model

In the maximal electroshock seizure threshold (MEST) test in mice—a model of generalized seizures—intraperitoneal administration of 7-OH-CBD at both 150 mg/kg and 200 mg/kg produced significant anticonvulsant effects compared to vehicle (P < 0.001 for both doses) [1]. CBD at 200 mg/kg also produced significant effects (P < 0.001) [1]. In a separate study arm, 7-COOH-CBD showed no anticonvulsant activity at any tested dose (50, 100, 150, and 200 mg/kg), demonstrating a clear activity dichotomy between the hydroxy and carboxy metabolites [1]. Both metabolites were confirmed to be brain-penetrant [1].

Anticonvulsant screening Epilepsy models Metabolite activity profiling MEST test

In Vivo Exposure: 7-OH-CBD Plasma AUC Is ≥10-Fold Lower than Parent CBD Following Oral Administration

Following oral administration of CBD (10 mg/kg) to Sprague-Dawley rats, the area under the plasma concentration-time curve (AUClast, 0-2 h) for 7-OH-CBD was at least 10-fold lower than that of the parent compound CBD [1]. The 7-COOH-CBD metabolite exhibited similarly low exposure (≥10-fold lower than CBD), while 6-OH-CBD exposure was ≥100-fold lower [1]. Following repeated inhalation exposure (6.7 mg/kg CBD, 14 days), metabolite AUClast (0-16 h) increased approximately 1.4-fold for 7-OH-CBD, 1.8-fold for 6-OH-CBD, and 2.4-fold for 7-COOH-CBD compared to single exposure [1]. In human studies with 750 mg twice-daily oral CBD, the mean 7-OH-CBD Cmax was 81.35 ng/mL, representing a metabolite-to-parent exposure ratio (MPR) of 0.25 ± 0.07, while 7-COOH-CBD achieved an MPR of 7.11 ± 3.48 [2].

Pharmacokinetics Metabolite exposure Bioanalysis CBD metabolism

Optimal Use Cases for 7-Hydroxycannabidiol Based on Verified Differentiation Evidence


Cannabinoid Receptor Pharmacology Studies Requiring Stereospecific Ligands

Investigators studying CB1 or CB2 receptor engagement should select (+)-7-OH-CBD-DMH for high-affinity binding experiments (CB1 Ki = 2.5 nM) rather than the natural (−)-enantiomer which shows no receptor binding. This stereoselectivity makes the compound valuable for probing cannabinoid receptor structure-activity relationships where enantiomeric pairs serve as matched active/inactive controls [1].

LC-MS/MS Bioanalytical Method Development for CBD Metabolite Quantification

Given that 7-OH-CBD is the pharmacologically active metabolite while 7-COOH-CBD is inactive but more abundant (human MPR = 7.11 vs. 0.25 for 7-OH-CBD), analytical laboratories developing clinical or preclinical CBD metabolite assays require certified 7-OH-CBD reference material for accurate calibration and validation [1]. The ≥10-fold lower exposure of 7-OH-CBD relative to parent CBD in preclinical models further necessitates a sensitive, metabolite-specific analytical approach [2].

Drug-Drug Interaction Liability Assessment for Cannabinoid Therapeutics

In vitro DDI screening programs evaluating cannabinoid-based drug candidates should incorporate 7-OH-CBD separately from CBD due to its time-dependent inactivation of CYP2C19 and CYP3A (kinact/KI,u = 0.10 and 0.14 min⁻¹μM⁻¹, respectively) [1]. CBD alone fails to capture this mechanism-based inhibition component, which can lead to prolonged enzyme suppression and more severe clinical DDIs than predicted by reversible inhibition assays [1].

Anticonvulsant Mechanism-of-Action Studies in Epilepsy Research

Researchers investigating the molecular basis of CBD's anticonvulsant effects should use 7-OH-CBD rather than 7-COOH-CBD as the metabolite comparator, as only 7-OH-CBD demonstrates significant activity in the MEST seizure model (P < 0.001 at 150-200 mg/kg) despite both metabolites achieving brain penetration [1]. This differential activity profile enables dissection of structure-activity requirements for CBD-derived anticonvulsant pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxycannabidiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.